molecular formula C22H26N4O3 B13064228 N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide

N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B13064228
M. Wt: 394.5 g/mol
InChI Key: YBHKBMJREUZHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) is a novel acid pump antagonist (APA) developed for the treatment of gastroesophageal reflux disease (GERD). Its molecular formula is C₂₂H₂₆N₄O₃, with a molecular weight of 394.47 g/mol and a CAS number of 928774-43-0 . PF-03716556 inhibits gastric H⁺,K⁺-ATPase, the enzyme responsible for acid secretion in parietal cells, through a reversible and competitive mechanism, distinguishing it from irreversible proton pump inhibitors (PPIs) like omeprazole . Preclinical studies demonstrated its 3-fold greater potency than revaprazan (a marketed APA) and rapid onset of action in animal models .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKBMJREUZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving amido-nitriles . The chromenyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the hydroxyethyl and dimethyl groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, such as nickel, to facilitate the cyclization and substitution reactions . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the chromenyl moiety .

Scientific Research Applications

N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the chromenyl group can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Revaprazan (5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine)

  • Mechanism : Revaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits H⁺,K⁺-ATPase.
  • Comparison : PF-03716556 exhibits 3-fold higher inhibitory activity in ion-tight H⁺,K⁺-ATPase assays and faster onset in vivo (Ghosh-Schild rats) .

Omeprazole (5-Methoxy-2-{[(4-Methoxy-3,5-Dimethyl-2-Pyridyl)Methyl]-Sulfinyl}-Benzimidazole)

  • Mechanism : Omeprazole is a PPI that covalently binds to H⁺,K⁺-ATPase, requiring acidic activation.
  • Comparison : PF-03716556 acts independently of pH , achieving rapid acid suppression without the lag time associated with PPIs. In Heidenhain pouch dogs, PF-03716556 reduced acid secretion within 1 hour, compared to 2–4 hours for omeprazole .

TAK-438 (1-[5-(2-Fluorophenyl)-1-(Pyridin-3-Ylsulfonyl)-1H-Pyrrol-3-Yl]-N-Methylmethanamine Monofumarate)

  • Mechanism : TAK-438 is a P-CAB with prolonged inhibitory effects.

Pharmacological and Structural Analogues

8-Amino-2-(3,4-Dimethoxyphenyl)-N-(3-(Piperidin-1-Yl)Propyl)Imidazo[1,2-a]Pyridine-6-Carboxamide Dihydrochloride (Compound 38)

  • Structural Features: Substitution at the 8-amino position with a piperidinylpropyl group.
  • Pharmacology : Exhibits moderate H⁺,K⁺-ATPase inhibition (IC₅₀ = 120 nM) but lower selectivity compared to PF-03716556 (IC₅₀ = 18 nM) .
  • Data : Melting point = 200°C; HRMS (ESI⁺): m/z 492.2351 (calculated), 492.2349 (observed) .

3-(2-(4-Chlorophenyl)Imidazo[1,2-a]Pyridin-6-Yl)-N-Methylbenzamide (Compound S8)

  • Structural Features : Chlorophenyl and methylbenzamide substituents.
  • Pharmacology : Shows moderate activity (IC₅₀ = 250 nM) and a melting point of 225–227°C .

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)

  • Structural Features: Nitrophenyl and cyano groups enhance electron-withdrawing effects.
  • Pharmacology : Primarily explored for synthetic utility rather than acid suppression. Melting point = 243–245°C; HRMS (ESI⁺): m/z 583.1792 (observed) .

Clinical Implications

  • Advantages Over PPIs : Rapid onset, pH-independent action, and reversibility make PF-03716556 suitable for on-demand GERD therapy .
  • Limitations of Analogues : Revaprazan’s moderate efficacy and TAK-438’s species-specific variability highlight the need for optimized APAs like PF-03716556 .

Biological Activity

N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide, also known as PF-03716556, is a novel compound that has garnered significant attention due to its potential pharmacological applications, particularly in the treatment of gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound PF-03716556 has a molecular weight of 394.5 g/mol and features a complex heterocyclic structure that contributes to its biological activity. The presence of the imidazo[1,2-a]pyridine moiety is crucial for its interaction with biological targets.

PF-03716556 is characterized primarily as an acid pump antagonist . It inhibits the H+^+,K+^+-ATPase enzyme, which is essential for gastric acid secretion. This mechanism is particularly relevant for patients who do not respond adequately to traditional acid suppression therapies such as proton pump inhibitors (PPIs) and H2_2 receptor antagonists.

Key Findings from Research Studies

  • In Vitro and In Vivo Pharmacology :
    • A study demonstrated that PF-03716556 exhibited a threefold greater inhibitory activity against gastric H+^+,K+^+-ATPase compared to revaprazan, a marketed acid pump antagonist. This was confirmed through ion-tight assays conducted on porcine, canine, and human recombinant ATPase activities .
    • The compound displayed a competitive and reversible mode of action, indicating rapid onset compared to traditional PPIs like omeprazole .
  • Selectivity Profile :
    • The selectivity of PF-03716556 was assessed against various receptors and ion channels. It showed high selectivity for the gastric H+^+,K+^+-ATPase without significant inhibition of other important enzymes or channels .
  • Animal Studies :
    • In Ghosh-Schild rats and Heidenhain pouch dogs, PF-03716556 demonstrated superior efficacy in reducing gastric acid secretion compared to existing treatments .

Comparative Efficacy

CompoundInhibitory Activity (vs H+^+,K+^+-ATPase)Onset of Action
PF-037165563x greater than revaprazanMore rapid than omeprazole
RevaprazanBaselineStandard
OmeprazoleLower than PF-03716556Standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.